1,6-Dimethyl-4-phenylpiperidin-2-ol
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Overview
Description
1,6-Dimethyl-4-phenylpiperidin-2-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
The synthesis of 1,6-Dimethyl-4-phenylpiperidin-2-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often utilize catalytic hydrogenation and cycloaddition reactions to achieve high yields and purity .
Chemical Reactions Analysis
1,6-Dimethyl-4-phenylpiperidin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, enhancing its chemical diversity
Scientific Research Applications
1,6-Dimethyl-4-phenylpiperidin-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: It is investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: The compound finds applications in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-4-phenylpiperidin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
1,6-Dimethyl-4-phenylpiperidin-2-ol can be compared with other piperidine derivatives, such as:
1,2-Dimethyl-4-phenylpiperidin-4-ol: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
4-Hydroxy-4-phenylpiperidine: Lacks the methyl groups, which can significantly alter its pharmacological properties.
N-Methyl-4-phenylpiperidine: Another derivative with distinct chemical and biological characteristics
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1,6-dimethyl-4-phenylpiperidin-2-ol |
InChI |
InChI=1S/C13H19NO/c1-10-8-12(9-13(15)14(10)2)11-6-4-3-5-7-11/h3-7,10,12-13,15H,8-9H2,1-2H3 |
InChI Key |
GMAAEVUSVBNALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1C)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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